molecular formula C8H4IN3 B1613712 5-iodo-1H-indazole-3-carbonitrile CAS No. 885278-27-3

5-iodo-1H-indazole-3-carbonitrile

Cat. No.: B1613712
CAS No.: 885278-27-3
M. Wt: 269.04 g/mol
InChI Key: URWUCPSDBLQGSH-UHFFFAOYSA-N
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Description

5-iodo-1H-indazole-3-carbonitrile is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 5-position and a cyano group at the 3-position makes this compound a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1H-indazole-3-carbonitrile typically involves the iodination of 1H-indazole-3-carbonitrile. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The indazole ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 5-substituted indazole derivatives.

    Reduction: Formation of 3-amino-1H-indazole derivatives.

    Oxidation: Formation of oxidized indazole derivatives such as indazole-3-carboxylic acid.

Scientific Research Applications

5-iodo-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-1H-indazole-3-carbonitrile is not well-documented. indazole derivatives are known to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom and cyano group may enhance the compound’s ability to bind to specific molecular targets, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carbonitrile: Lacks the iodine atom at the 5-position.

    5-bromo-1H-indazole-3-carbonitrile: Similar structure but with a bromine atom instead of iodine.

    5-chloro-1H-indazole-3-carbonitrile: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-iodo-1H-indazole-3-carbonitrile makes it unique compared to its halogenated counterparts Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s reactivity and biological activity

Properties

IUPAC Name

5-iodo-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWUCPSDBLQGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646462
Record name 5-Iodo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-27-3
Record name 5-Iodo-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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